molecular formula C10H19NO2 B13153102 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol

2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol

Cat. No.: B13153102
M. Wt: 185.26 g/mol
InChI Key: MGVIOMQOVIJIPW-UHFFFAOYSA-N
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Description

2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol is a bicyclic compound that features an oxabicycloheptane core. This structure is notable for its rigidity and the presence of both an amino and a hydroxyl functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors to carry out the Diels-Alder reaction. The process is optimized for high yield and purity, often involving continuous flow techniques and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine .

Scientific Research Applications

2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The rigid bicyclic structure also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: A related compound with similar structural features but lacking the amino and hydroxyl groups.

    2-Methylidene-7-oxanorbornane: Another derivative used in radical-induced alkene polymerizations.

Uniqueness

What sets 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol apart is the presence of both an amino and a hydroxyl group, which enhances its versatility in chemical reactions and its potential applications in various fields. The rigid bicyclic structure also provides unique stereochemical properties that are advantageous in asymmetric synthesis.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-[2-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol

InChI

InChI=1S/C10H19NO2/c1-9(2,12)10(6-11)5-7-3-4-8(10)13-7/h7-8,12H,3-6,11H2,1-2H3

InChI Key

MGVIOMQOVIJIPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CC2CCC1O2)CN)O

Origin of Product

United States

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